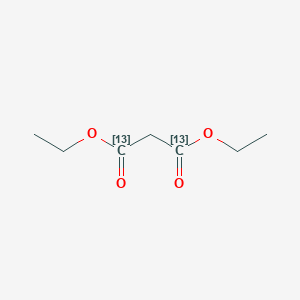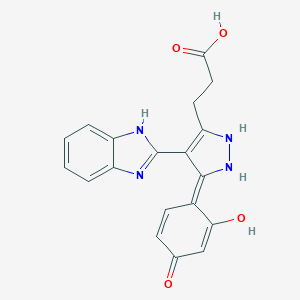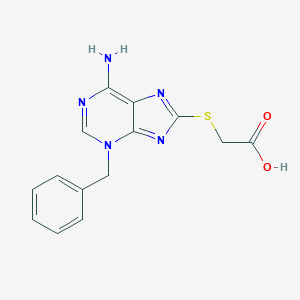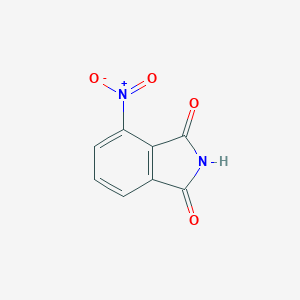
2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors. For instance, a study describes a convenient synthesis route for monocondensation products of pentane-2,4-dione and aliphatic α,ω-diamines, leading to the creation of tridentate-N2O ligands. These ligands further react with copper(II) perchlorate, demonstrating the intricate steps involved in synthesizing complex molecules (Kwiatkowski et al., 1988).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their reactivity and properties. An example is the structure determination of a macrocyclic ligand by X-ray diffraction, highlighting the importance of structural analysis in comprehending the molecular geometry and potential reactivity of such compounds (Sony et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving complex organic molecules can lead to the formation of novel compounds with unique properties. For instance, the reactivity of 1,6-bis(trimethylsilyl)-hexa-3-ene-1,5-diynes with various reagents resulted in the formation of compounds containing unique structural motifs, demonstrating the diverse chemical behavior of such molecules (Wrackmeyer et al., 2002).
Physical Properties Analysis
The physical properties of complex organic molecules, such as melting points, solubility, and density, are key factors determining their practical applications. For example, the synthesis and physical properties of squalane and its analogues were investigated, providing valuable data on their freezing points, density, and viscosity, which are critical for their use in various industries (Nishida et al., 1985).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and compatibility with other compounds, is essential for the application of complex organic molecules. The synthesis and reactivity of hexanitropentacycloundecane illustrate the exploration of high-energy polycyclic cage compounds with potential applications in materials science (Marchand et al., 1989).
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complex Molecules
Research on the synthesis and characterization of complex molecules with multiple oxygen-containing groups, similar to the compound , focuses on understanding their chemical properties and potential applications in various fields. For instance, studies on large heterocyclic rings from carbohydrate precursors explore the synthesis of complex cyclic ethers, which are fundamental in understanding the structural complexity and reactivity of such molecules (Stoddart, Szarek, & Jones, 1969).
Application in Material Science
Compounds with intricate ether structures find applications in material science, such as in the development of novel polymers or coatings. For example, volatile barium beta-diketonate polyether adducts have been synthesized and characterized for their potential use in metalorganic chemical vapor deposition, highlighting the importance of complex ethers in advanced material synthesis (Gardiner, Brown, Kirlin, & Rheingold, 1991).
Environmental and Ecological Studies
Research on the environmental fate and ecological impact of complex organic compounds includes studying their breakdown products and interactions with biological systems. Studies on the survival and reproduction of soil organisms in the presence of energetic cyclic nitramines provide insights into the environmental persistence and toxicity of complex organic molecules (Dodard et al., 2005).
Flavor and Fragrance Chemistry
Complex organic molecules, including those with multiple ether and alcohol functional groups, are significant in flavor and fragrance chemistry, contributing to the aroma profile of foods, beverages, and perfumes. Research in this area includes the synthesis and olfactory evaluation of molecules with potential use as flavoring agents or in aroma therapy (Kraft & Popaj, 2004).
Biofuel Production
The modification and utilization of complex organic molecules for biofuel production represent a significant area of research. Studies on engineered enzymes for the anaerobic production of biofuels like 2-methylpropan-1-ol demonstrate the potential of complex organic molecules in sustainable energy solutions (Bastian et al., 2011).
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H68O17/c1-35-4-5-37-8-9-39-12-13-41-16-17-43-20-21-45-24-25-47-28-29-49-32-33-50-31-30-48-27-26-46-23-22-44-19-18-42-15-14-40-11-10-38-7-6-36-3-2-34/h34H,2-33H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNLVYXCNRUMTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H68O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561600 |
Source


|
| Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
736.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG16-alcohol | |
CAS RN |
133604-58-7 |
Source


|
| Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid](/img/structure/B32549.png)


![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)



![4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32564.png)

